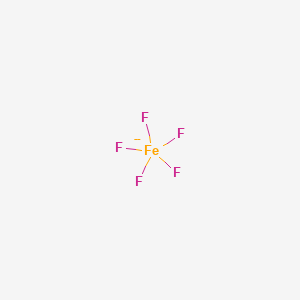

Pentafluoroferrate(2-)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

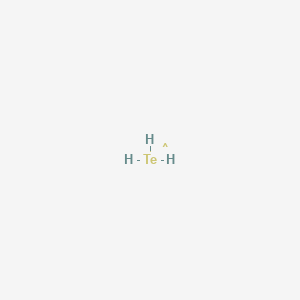

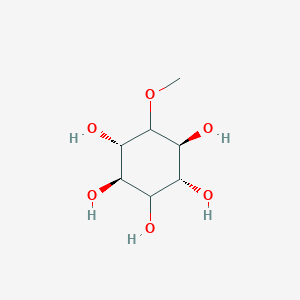

Pentafluoroferrate(2-) is an iron coordination entity and a perfluorometallate anion.

Scientific Research Applications

Synthesis and Characterization

Pentafluoroferrate(2-) derivatives, such as pentafluoroferrocene, have been synthesized and characterized through various methods. For instance, pentafluoroferrocene [Fe(C5F5)(C5H5)] was prepared from ferrocene using a one-pot lithiation-electrophilic fluorination strategy. This compound was characterized using techniques like multinuclear NMR, IR spectroscopy, cyclovoltammetry, X-ray and electron diffraction, and compared with DFT calculations (Sünkel et al., 2015).

Applications in Organic Electronics

Perfluorinated compounds related to pentafluoroferrate(2-) have shown significant applications in organic electronics. For instance, perfluoropentacene, an n-type semiconductor, has been utilized in organic field-effect transistors (OFETs) due to its high electron mobility and ability to form improved p-n junctions with pentacene, thereby enabling the fabrication of complementary inverter circuits (Sakamoto et al., 2004).

Impact on Charge-Transport Parameters

Studies on perfluoropentacene and perfluorotetracene crystals, which are structurally related to pentafluoroferrate(2-), indicate that perfluorination significantly affects the charge-transport characteristics of these materials. This includes changes in ionization potentials, electron affinities, crystalline packing, and vibrational couplings, impacting their performance in organic electronic devices (Delgado et al., 2009).

Electrocatalytic Applications

Derivatives of pentafluoroferrate(2-) have potential applications in electrocatalysis. For instance, 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a bifunctional electrolyte additive, was found to be effective in lithium-ion batteries. It functions as a redox shuttle for overcharge protection and also acts as an anion receptor to dissolve LiF generated during battery operation (Chen & Amine, 2007).

Applications in Fluorine Chemistry

Pentafluoroferrate(2-) related compounds play a crucial role in synthetic inorganic fluorine chemistry. For example, arsenic pentafluoride, a fluoride ion acceptor and oxidant, has been extensively used in this field (Emara et al., 2005).

properties

Molecular Formula |

F5Fe-2 |

|---|---|

Molecular Weight |

150.84 g/mol |

IUPAC Name |

pentafluoroiron(2-) |

InChI |

InChI=1S/5FH.Fe/h5*1H;/q;;;;;+3/p-5 |

InChI Key |

AKNBSOLFAGXLKG-UHFFFAOYSA-I |

SMILES |

F[Fe-2](F)(F)(F)F |

Canonical SMILES |

F[Fe-2](F)(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-Tetrazolo[1,5-a]quinoxalinyl)morpholine](/img/structure/B1233750.png)

![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)